molecular formula C4H8O<br>(CH3)2CHCHO<br>C4H8O B047883 Isobutyraldehyde CAS No. 78-84-2

Isobutyraldehyde

Cat. No. B047883
CAS RN: 78-84-2
M. Wt: 72.11 g/mol
InChI Key: AMIMRNSIRUDHCM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Isobutyraldehyde synthesis has evolved significantly over time, with various methods developed for its efficient production. The research by (Huaijun, 2012) and (Gang, 2013) highlights progress in synthesizing isobutyraldehyde from alcohols, particularly methanol and ethanol, and the development of effective catalysts for this process.

Molecular Structure Analysis

The molecular structure of isobutyraldehyde plays a crucial role in its chemical behavior and applications. Although specific studies focusing solely on its molecular structure are limited, related research on its synthesis and reactions provides indirect insights into its structural characteristics.

Chemical Reactions and Properties

Isobutyraldehyde participates in various chemical reactions, underscoring its versatility as a chemical intermediate. Studies by (Liu et al., 2013) and (Ma et al., 2011) demonstrate its role in catalytic and enantioselective reactions, indicating its potential in synthetic organic chemistry.

Physical Properties Analysis

Isobutyraldehyde's physical properties, such as vapor pressure and solubility, significantly affect its handling and application in various processes. The study by (Atsumi et al., 2009) discusses its high vapor pressure, which facilitates in situ product recovery and reduces toxicity, enhancing its industrial viability.

Chemical Properties Analysis

The chemical properties of isobutyraldehyde, particularly its reactivity and interaction with other chemicals, are critical for its effective use. Research by (Dyachenko and Chernega, 2005) provides insights into its reactions with CH acids and the resulting products, demonstrating its chemical versatility.

Scientific Research Applications

Enantioselective Organocatalyzed Michael Addition

  • Scientific Field : Organic Chemistry
  • Application Summary : Isobutyraldehyde is used in the enantioselective organocatalyzed Michael addition to maleimides . This reaction is an eco-friendly method using water as the solvent .
  • Methods of Application : Thiourea was introduced into (R,R)-1,2-diphenylethylenediamine as an organocatalyst to promote the reaction between isobutyraldehydes and maleimides . The Michael addition of isobutyraldehyde to N-phenylmaleimide was studied .
  • Results or Outcomes : As a result of the reaction between isobutyraldehyde and maleimide, ≥97% yield and 99% enantioselectivity were obtained at a low catalyst loading of 0.01 mol% . This discovery enabled the use of low catalyst loading in the organic reactions of chiral substances for pharmaceutical applications .

Precursor to Isobutanol

  • Scientific Field : Biochemistry
  • Application Summary : In the context of butanol fuel, isobutyraldehyde is of interest as a precursor to isobutanol . It is produced industrially by the hydroformylation of propene .
  • Methods of Application : α-Ketoisovalerate, derived from oxidative deamination of valine, is prone to decarboxylation to give isobutyraldehyde, which is susceptible to reduction to the alcohol .
  • Results or Outcomes : Several million tons of isobutyraldehyde are produced annually . It is also produced using engineered bacteria .

Asymmetric Michael Addition

  • Scientific Field : Organic Chemistry
  • Application Summary : Isobutyraldehyde is used in the asymmetric Michael addition reaction between enolizable aldehydes and N-arylmaleimides or nitroolefins .
  • Methods of Application : The best results were achieved with dipeptide 2 as a catalyst in the presence of aq. NaOH .
  • Results or Outcomes : This method provides a new way to synthesize organic compounds for various purposes .

Cannizaro Reaction

  • Scientific Field : Organic Chemistry
  • Application Summary : Isobutyraldehyde undergoes the Cannizaro reaction even though it has alpha hydrogen .
  • Methods of Application : The Cannizaro reaction is a redox reaction in which two molecules of an aldehyde are reacted to produce a primary alcohol and a carboxylic acid .
  • Results or Outcomes : This reaction provides a method for the synthesis of carboxylic acids and alcohols from aldehydes .

Synthesis of Vitamin B5

  • Scientific Field : Biochemistry
  • Application Summary : Isobutyraldehyde is used in the synthesis of Vitamin B5 .
  • Methods of Application : Condensation with formaldehyde gives hydroxypivaldehyde . The latter is a precursor to vitamin B5 .
  • Results or Outcomes : This reaction provides a method for the synthesis of Vitamin B5 from Isobutyraldehyde .

Production of Isobutanol

  • Scientific Field : Bioengineering
  • Application Summary : Isobutyraldehyde is used as a precursor to isobutanol in bioengineering .
  • Methods of Application : α-Ketoisovalerate, derived from oxidative deamination of valine, is prone to decarboxylation to give isobutyraldehyde, which is susceptible to reduction to the alcohol .
  • Results or Outcomes : Isobutanol is produced using engineered bacteria .

Safety And Hazards

Isobutyraldehyde is highly flammable . It is harmful if swallowed and causes serious eye irritation . It is suspected of causing genetic defects . It is recommended to wear personal protective equipment/face protection, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, keep away from open flames, hot surfaces and sources of ignition, use only non-sparking tools, use spark-proof tools and explosion-proof equipment .

Future Directions

Improving the microbial phenotype by adopting methods like adaptive evolution could open up future directions to improve the production of isobutyraldehyde by reducing the product toxicity . Another approach is the integrated removal of the product as and when produced .

properties

IUPAC Name

2-methylpropanal
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InChI

InChI=1S/C4H8O/c1-4(2)3-5/h3-4H,1-2H3
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InChI Key

AMIMRNSIRUDHCM-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C=O
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Molecular Formula

C4H8O, Array
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Related CAS

27400-41-5
Record name Propanal, 2-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID9021635
Record name 2-Methylpropanal
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Molecular Weight

72.11 g/mol
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Physical Description

Isobutyl aldehyde appears as a clear colorless liquid with a pungent odor. Flash point of -40 °F. Less dense than water and insoluble in water. Hence floats on water. Vapors are heavier than air. Used to make other chemicals., Liquid, Clear liquid with pungent odor; [Hawley] Colorless liquid; [MSDSonline], COLOURLESS LIQUID WITH PUNGENT ODOUR., colourless, mobile liquid with a sharp, pungent odour
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Boiling Point

147 °F at 760 mmHg (NTP, 1992), 64 °C @ 760 mm Hg, Wt/gal: 6.55 lb; forms azeotrope with water containing 94% isobutyraldehyde; azeotrope BP: 59 °C @ 760 mm Hg; oxidizes slowly on exposure to air, forming isobutyric acid., 63.00 °C. @ 760.00 mm Hg, 63-64 °C
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Flash Point

-40 °F (NTP, 1992), -25 °C, LESS THAN 20 °F (OPEN CUP), -10.6 °C (Open cup), -40 °F (closed cup), -24 °C c.c.
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Miscible in ethanol, ether, carbon disulfide, acetone, benzene, toluene, and chloroform., Slightly soluble in carbon tetrachloride, In water, 89,000 mg/l @ 25 °C., 89 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 6.7 (moderate), miscible with alcohol, ether; soluble in water 1 ml in 125 ml
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Density

0.791 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7938 @ 20 °C/4 °C, 0.8 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.2, 0.783-0.788
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Vapor Density

2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.48 (AIR= 1), Relative vapor density (air = 1): 2.5
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Vapor Pressure

170 mmHg at 68 °F (NTP, 1992), 173.0 [mmHg], 173 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 15.3
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Product Name

Isobutyraldehyde

Color/Form

Transparent, colorless liquid

CAS RN

78-84-2
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Melting Point

-85 °F (NTP, 1992), -65.9 °C, -65 °C
Record name ISOBUTYL ALDEHYDE
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Synthesis routes and methods I

Procedure details

An apparatus for the production of (meth)acrylic acid which is preferred according to the invention comprises the (meth)acrylic acid reactor and a quench absorber during the synthesis of (meth)acrylic acid by catalytic gaseous phase reaction of C4 starting compounds with oxygen. (Meth)acrylic acid may be obtained particularly preferably by catalytic gaseous phase oxidation of isobutene, isobutane, tert.-butanol, iso-butyraldehyde, methacrolein or meth-tert.-butylether. Further details on the production of (meth)acrylic acid are disclosed in EP 0 092 097 B1, EP 0 058 927 and EP 0 608 838.
Quantity
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[Compound]
Name
(meth)acrylic acid
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Name
(meth)acrylic acid
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Name
(meth)acrylic acid
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Name
C4
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reactant
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Synthesis routes and methods II

Procedure details

Optionally, the polyaminoamide-polyaminoimidazoline mixtures described above, which are to be used according to the present invention, can be reacted with common ketones such as acetone, methyl-ethyl ketone, di-ethyl ketone, methyl-isobutyl ketone, cyclohexanone, cyclopentanone, di-isobutyl ketone, 3,3,5-trimethyl cyclohexanone, or methyl-phenyl ketone, or with aldehydes such as acetaldehyde, butyraldehyde, isobutyraldehyde, or benzaldehyde to form the corresponding Schiff bases or enamines.
[Compound]
Name
ketones
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Synthesis routes and methods III

Procedure details

In the presence of alkaline catalysts, acrylonitrile reacts with aldehydes, the α-carbon atoms of which possess one or two hydrogen atoms, forming 3-substituted propionitriles (U.S. Pat. No. 2,353,687). This so-called "cyanoethylation" reaction also occurs with other compounds which have an active hydrogen atom. For example, 2-ethyl butyraldehyde and acrylonitrile react in the presence of catalytic amounts of 50 percent caustic potash solution forming 2-(β-cyanoethyl)-2-ethyl butyraldehyde. A yield of 76.6 percent results after a reaction period of 4.5 hours. (H. A. Bruson, Th. W. Riener, J. Am. Chem. Soc., 66, 57 [1944]). The reaction is strongly exothermal. Acetaldehyde reacts with acrylonitrile in the presence of a 50 percent caustic soda solution forming γ-formylpimelonitrile. For a yield of 40-50%, the reaction period amounts to 2-3 hours. Under the same conditions, propionaldehyde forms 4.9 percent 2-methyl-4-cyanobutyraldehyde (U.S. Pat. No. 2,409,086). 2,2-dimethyl-4-cyano-butyraldehyde is formed in up to 60 percent yield from the reaction between isobutyraldehyde and acrylonitrile.
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Synthesis routes and methods IV

Procedure details

216.7 g of Methoxypropyl acetate and 116.1 g of a polyisocyanate containing isocyanurate groups and based on hexamethylene diisocyanate, consisting mainly of N,N',N"-tris-(6-isocyanatohexyl)-isocyanurate, are introduced under a nitrogen atmosphere into a reaction vessel equipped with stirrer and cooling and heating means. A mixture of 29.9 g of hexahydropyrimidine B8 and 70.7 g of an oxazolone which has been obtained by the reaction of one equivalent of diethanolamine with one equivalent of isobutyraldehyde with elimination of water is then added dropwise at 50° C., the temperature rising to 70° C. Stirring is then continued for 10 hours. An approximately 50% solution of the cross-linking agent B13 containing the hexahydropyrimidine groups and oxazolane groups in a ratio of 1:2 is obtained.
Name
Quantity
0 (± 1) mol
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Quantity
216.7 g
Type
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[Compound]
Name
polyisocyanate
Quantity
116.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
N,N',N"-tris-(6-isocyanatohexyl)-isocyanurate
Quantity
0 (± 1) mol
Type
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Quantity
29.9 g
Type
reactant
Reaction Step Four
Quantity
70.7 g
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

The dehydration of 2,3-butanediol has previously been carried out by means of heterogeneous and homogeneous catalysis. Aluminosilicates (A. N. Bourns, R. V. V. Nicholls, Can. J. Res. B 1946-1947, 24-25, 80 ff) and Nafion®-H (I. Bucsi, A. Molnár, M. Bartók, Tetrahedron 1994, 50, 27, 8195 ff) were used as heterogeneous catalysts. Sulfuric acid (A. C. Neish, V. C. Haskell, F. J. MacDonald, Can. J. Res. B 1945, 23, 281 ff) or phosphoric acid (E. R. Alexander, D. C. Dittmer, J. Am. Chem. Soc. 1951, 73, 1665 ff) were used for homogeneously catalysed dehydration. In all experiments, 2-butanone and isobutyraldehyde, and also its acetal with 2,3-butanediol, were obtained in varying proportions. Bourns was able to obtain 2-butanone in 85% yield in a gas phase reaction at 225° C. over aluminosilicate. The yield declined at higher temperatures, while above 450° C. only gaseous decomposition products were formed. Bucsi likewise achieved a selectivity for 2-butanone of 83% with almost complete conversion, by heterogeneous catalysis over Nafion®-H catalysts, while the formation of isobutyraldehyde could be almost completely eliminated (S=3%). Neish investigated the kinetics of dehydration to 2-butanone with addition of 3-20% (g g−1) sulfuric acid. For the rac-meso starting materials (isomeric mixture of (R,R)- and (S,S)- and meso-2,3-butanediol), distillation with 85% phosphoric acid results in a combined yield of 2-butanone and isobutyraldehyde of 59%. The use of high acid concentrations, however, is accompanied by increased corrosion of the reactor. Furthermore, an additional neutralization is required during workup.
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Name
Nafion
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isobutyraldehyde
Reactant of Route 2
Isobutyraldehyde
Reactant of Route 3
Isobutyraldehyde
Reactant of Route 4
Isobutyraldehyde
Reactant of Route 5
Isobutyraldehyde
Reactant of Route 6
Isobutyraldehyde

Citations

For This Compound
16,800
Citations
GM Rodriguez, S Atsumi - Microbial cell …, 2012 - microbialcellfactories.biomedcentral …
… Finally, we assessed long-term isobutyraldehyde production of our … isobutyraldehyde by the removal of IBRs. Long-term production yielded industrially relevant titers of isobutyraldehyde …
S Atsumi, W Higashide, JC Liao - Nature biotechnology, 2009 - nature.com
… PCC7942 to produce isobutyraldehyde and isobutanol directly from … Isobutyraldehyde is a precursor for the synthesis of other … The high vapor pressure of isobutyraldehyde allows in situ …
Number of citations: 027 www.nature.com
J Hine, CY Yeh - Journal of the American Chemical Society, 1967 - ACS Publications
The following dimensionless equilibrium constants were determined for the formation of iminesand water from isobutyraldehyde and saturated aliphaticprimary amines in aqueous …
Number of citations: 144 pubs.acs.org
Y Pocker, DG Dickerson - The Journal of Physical Chemistry, 1969 - ACS Publications
Values of the thermodynamic parameters AG, AH0, and AS0 for the reversible hydrations of propionaldehyde isobutyraldehyde, and pivalaldehyde were determined using a …
Number of citations: 50 pubs.acs.org
JW McFarland - The Journal of Organic Chemistry, 1963 - ACS Publications
Cyclohexylisonitrile, isobutyraldehyde, and dimethylammonium acetate react to give N-cyclohexyl-a-dimethylaminoisovaleramide (I). By making slight variations in the reaction …
Number of citations: 107 pubs.acs.org
National Toxicology Program - … technical report series, 1999 - pubmed.ncbi.nlm.nih.gov
… and carcinogenicity studies on isobutyraldehyde in animals. … of isobutyraldehyde in water and feed. Male and female F344/N rats and B6C3F1 mice were exposed to isobutyraldehyde (…
Number of citations: 9 pubmed.ncbi.nlm.nih.gov
J Hine, CY Yeh, FC Schmalstieg - The Journal of Organic …, 1970 - ACS Publications
… made interpretation of the effect of added isobutyraldehyde on the pH of amine buffer solutions … The addition of isobutyraldehyde to buffers of amines whose equilibrium constants for …
Number of citations: 30 pubs.acs.org
LR Green, J Hine - The Journal of Organic Chemistry, 1973 - ACS Publications
… -catalyzed hydration of isobutyraldehyde in water … isobutyraldehyde hydration are —5.6 kcal/mol and —19.9 eu. The standard enthalpy and entropy for the reaction of isobutyraldehyde …
Number of citations: 14 pubs.acs.org
JEA Moore, LJ Forrester, P Pelosi - Chemical Senses, 1976 - academic.oup.com
… , 1970), we believe that the isobutyraldehyde anosmia represents lack of the ability to perceive the corresponding primary odor. The odor of isobutyraldehyde is striking, but difficult to …
Number of citations: 73 academic.oup.com
JP Le Crâne, E Villenave, MD Hurley… - The Journal of …, 2004 - ACS Publications
… Rate constants for reactions of Cl atoms with pivalaldehyde and isobutyraldehyde … reactions of Cl atoms with pivalaldehyde and isobutyraldehyde. We show that these reactions proceed …
Number of citations: 28 pubs.acs.org

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